N-((8-ヒドロキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)シクロヘキサ-3-エンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的可能性
トリアゾール化合物、例えば、は、生体系でさまざまな酵素や受容体に結合することができ、そのため多様な生物学的活性を示します 。 これらの化合物は、抗菌剤、抗真菌剤、抗癌剤、抗酸化剤、抗ウイルス剤、抗炎症剤、鎮痛剤、抗てんかん剤、降圧剤、抗うつ剤、抗糖尿病剤、抗不安薬、抗結核薬など、多くの薬剤クラスの中心的な構造成分として存在します .
抗菌活性
トリアゾロ[4,3- a ]ピラジン誘導体を含む一連の新しい化合物は、化合物、を含む合成され、in vitro抗菌活性について評価されました 。 これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌と、グラム陰性菌である大腸菌の両方の菌株に対して、中等度から良好な抗菌活性を示しました .
抗真菌活性
トリアゾール核は、多くの抗真菌薬に存在します 。化合物、はトリアゾール誘導体であるため、抗真菌特性を持つ可能性があります。
抗癌活性
トリアゾール化合物は、抗癌特性を示すことがわかっています 。したがって、化合物、は、癌の研究と治療に潜在的に使用できます。
抗酸化活性
トリアゾール化合物は、抗酸化特性を示すことがわかっています 。したがって、化合物、は、酸化ストレスや関連疾患の研究に潜在的に使用できます。
抗ウイルス活性
トリアゾール化合物は、抗ウイルス特性を示すことがわかっています 。したがって、化合物、は、ウイルス感染に関する研究に潜在的に使用できます。
抗炎症作用と鎮痛作用
トリアゾール化合物は、抗炎症作用と鎮痛作用を示すことがわかっています 。したがって、化合物、は、炎症や痛み管理に関する研究に潜在的に使用できます。
製薬
化合物、は、特定の薬物の製造に潜在的に使用できます 。 たとえば、シタグリプチンとシタグリプチン/メトホルミンの薬物の製造の最適化研究で使用できます .
作用機序
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key mediator of the vascular endothelial growth factor-induced signal transduction pathway, which is critical for angiogenesis .
Mode of Action
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide interacts with its targets by inhibiting their activities. It exhibits excellent inhibitory activities against c-Met and VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide disrupts the downstream effects of these pathways, which include cell growth, motility, and angiogenesis .
Pharmacokinetics
Its molecular weight is 2782673 , which is within the optimal range for oral bioavailability
Result of Action
The molecular and cellular effects of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide’s action include the inhibition of cell growth and angiogenesis . It has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
生物活性
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a triazolo-pyrazine core with an 8-hydroxy group, which enhances its interaction with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetic properties. The presence of functional groups suggests various reactivity patterns that can be exploited for medicinal chemistry applications.
Biological Activity Overview
The biological activities of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide include:
- Selective Antagonism of Neurokinin-3 Receptor : This receptor is involved in pain perception and reproductive functions. Antagonism could lead to therapeutic effects in anxiety and depression treatments.
- Inhibition of c-Met Kinase : Similar compounds have shown promise as inhibitors of c-Met kinase, which plays a role in tumor growth and metastasis. This suggests potential anticancer applications .
Synthesis Methods
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide involves several steps that may include:
- Formation of the Triazolo-Pyrazine Core : Utilizing appropriate precursors to construct the triazolo-pyrazine framework.
- Introduction of Functional Groups : Adding the hydroxyl and cyclohexenecarboxamide moieties to enhance biological activity.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of similar compounds:
-
Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines (e.g., A549, MCF-7) with IC50 values indicating potent activity .
Compound Cell Line IC50 (μM) Compound 12e A549 1.06 ± 0.16 Compound 12e MCF-7 1.23 ± 0.18 Compound 12e HeLa 2.73 ± 0.33 - Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and affecting cell cycle progression, particularly arresting cells in the G0/G1 phase .
特性
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12(9-4-2-1-3-5-9)15-8-10-16-17-11-13(20)14-6-7-18(10)11/h1-2,6-7,9H,3-5,8H2,(H,14,20)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEFJMCLCCOIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。